[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate
Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate: is a synthetic organic compound characterized by the presence of bromine, chlorine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate typically involves a multi-step process. One common method includes the following steps:
Acylation: The brominated phenyl compound undergoes acylation with oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Esterification: The acyl chloride is then reacted with 2-[(2,4-dichlorobenzoyl)amino]acetic acid in the presence of a base such as pyridine to form the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl moiety, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.
Major Products:
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of bioactive compounds for pharmaceutical research.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in drug design and development for targeted therapies.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, preventing substrate access. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2NO4/c18-11-3-1-10(2-4-11)15(22)9-25-16(23)8-21-17(24)13-6-5-12(19)7-14(13)20/h1-7H,8-9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHEJOXMMXDQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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